molecular formula C12H22N2O B2506675 1-(4-(Pyrrolidin-1-ylmethyl)piperidin-1-yl)ethanone CAS No. 1457913-23-3

1-(4-(Pyrrolidin-1-ylmethyl)piperidin-1-yl)ethanone

Cat. No.: B2506675
CAS No.: 1457913-23-3
M. Wt: 210.321
InChI Key: HPFMHZZFDAXFJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(Pyrrolidin-1-ylmethyl)piperidin-1-yl)ethanone is a synthetic organic compound with the molecular formula C10H18N2O It is characterized by the presence of both piperidine and pyrrolidine rings, which are common structural motifs in medicinal chemistry

Scientific Research Applications

1-(4-(Pyrrolidin-1-ylmethyl)piperidin-1-yl)ethanone has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Pyrrolidin-1-ylmethyl)piperidin-1-yl)ethanone typically involves the reaction of piperidine and pyrrolidine derivatives under controlled conditions. One common method involves the alkylation of piperidine with a pyrrolidine derivative in the presence of a suitable base and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Pyrrolidin-1-ylmethyl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield secondary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine or pyrrolidine rings.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .

Comparison with Similar Compounds

Uniqueness: 1-(4-(Pyrrolidin-1-ylmethyl)piperidin-1-yl)ethanone is unique due to its specific combination of piperidine and pyrrolidine rings, which confer distinct chemical properties and potential biological activities. This structural uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

1-[4-(pyrrolidin-1-ylmethyl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O/c1-11(15)14-8-4-12(5-9-14)10-13-6-2-3-7-13/h12H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPFMHZZFDAXFJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)CN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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